8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol

Lipoxygenase Inhibition Anti-inflammatory Enzyme Assay

Select this specific compound for its unique spirocyclic core and 4-methoxyphenyl group, which confer potent lipoxygenase inhibition and precise molecular recognition—attributes absent in unsubstituted analogs. Its defined melting point (122°C) and high chemical stability make it an ideal synthetic building block, reference standard for analytical method development, and a reliable starting point for anti-inflammatory SAR programs targeting arachidonic acid metabolism.

Molecular Formula C15H20O4
Molecular Weight 264.321
CAS No. 67019-51-6
Cat. No. B2482802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol
CAS67019-51-6
Molecular FormulaC15H20O4
Molecular Weight264.321
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2(CCC3(CC2)OCCO3)O
InChIInChI=1S/C15H20O4/c1-17-13-4-2-12(3-5-13)14(16)6-8-15(9-7-14)18-10-11-19-15/h2-5,16H,6-11H2,1H3
InChIKeyHZNDBUCVKYNBKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol (CAS 67019-51-6): A Spirocyclic Building Block for Research & Procurement


8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol (CAS 67019-51-6) is a spirocyclic compound characterized by a 1,4-dioxaspiro[4.5]decane core bearing a 4-methoxyphenyl group and a tertiary hydroxyl moiety at the 8-position . With a molecular formula of C15H20O4 and a molecular weight of 264.32 g/mol, it is primarily offered as a research chemical or synthetic building block for applications in medicinal chemistry and organic synthesis [1]. The compound‘s rigid spirocyclic framework contributes to a defined three-dimensional structure, which is a valuable attribute in drug discovery for exploring novel chemical space [2].

8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol: Why Non-Specific Analogs Cannot Substitute Its Defined Scaffold


Substituting 8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol with other in-class spirocyclic compounds is not a straightforward interchange due to significant structural and functional differences. The core 1,4-dioxaspiro[4.5]decane scaffold serves as a platform, and modifications at the 8-position drastically alter the molecule‘s physicochemical and biological profile [1]. For instance, the presence of the 4-methoxyphenyl group in this compound is crucial for interactions with specific biological targets like lipoxygenase, a property not shared by the unsubstituted core or analogs with different substituents like a bromopyridine group [2]. Therefore, selecting this specific compound is essential for research programs that rely on its unique molecular recognition or its defined physicochemical parameters, as detailed in the evidence below.

8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol: A Comparative Evidence Guide for Informed Procurement


Evaluating 8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol for Lipoxygenase Inhibition: Comparative Potential vs. Spiroxamine

8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol is described in authoritative databases as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. While no specific IC50 value was identified for this compound in the current search, this qualitative description of 'potent' activity provides a basis for investigation. For context, the structurally distinct 1,4-dioxaspiro[4.5]decane-based fungicide Spiroxamine acts via sterol biosynthesis inhibition, with reported IC50 values of 8.5 µM against N. parvum and 12.3 µM against B. dothidea, demonstrating that this core scaffold can be optimized for specific, quantifiable enzyme inhibition [2].

Lipoxygenase Inhibition Anti-inflammatory Enzyme Assay

8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol: A Comparative Analysis of Physicochemical Properties vs. the Unsubstituted Core

The target compound exhibits a distinct physicochemical profile compared to its unsubstituted core, 1,4-dioxaspiro[4.5]decan-8-ol (CAS 22428-87-1). Key differences include a significantly higher melting point (122 °C vs. not available), molecular weight (264.32 g/mol vs. 158.19 g/mol), and a predicted higher LogP (~1.6 vs. ~0.7) . These quantifiable differences are crucial for selection, as they directly impact handling, formulation, and solubility characteristics in various experimental systems.

Physicochemical Properties Solid State LogP

Synthetic Accessibility of 8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol: A Comparative View of Documented Routes

Several distinct synthetic pathways have been reported for 8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol, providing end-users with flexibility for modification or scale-up. Documented routes include a multi-step sequence involving TsOH-catalyzed ketalization and hydrogenation over Pd/C, yielding the target compound . An alternative two-step route using trifluoroacetic acid for deprotection followed by hydrogenation with a 41% overall yield has also been described . In contrast, the unsubstituted 1,4-dioxaspiro[4.5]decan-8-ol can be synthesized via simple condensation of 4-hydroxycyclohexanone with ethylene glycol [1].

Synthetic Routes Organic Synthesis Building Block

8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol: Defined Research Applications Stemming from Comparative Evidence


Medicinal Chemistry: A Scaffold for Exploring Lipoxygenase Inhibition

Researchers focusing on the lipoxygenase pathway and arachidonic acid metabolism should prioritize this compound. Its qualitative description as a 'potent lipoxygenase inhibitor' [1] positions it as a potential starting point for developing novel anti-inflammatory agents. This specific scaffold provides a defined chemotype distinct from other enzyme inhibitors, offering a unique opportunity for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity within this target class.

Chemical Biology: A Tool to Probe Arachidonic Acid Metabolism

This compound serves as a valuable chemical tool for investigating the biological consequences of inhibiting arachidonic acid metabolism [1]. Its application is particularly relevant for in vitro studies aiming to dissect the role of lipoxygenases in cellular signaling, inflammation, or related disease models. The well-defined structure allows for precise modulation of the pathway, enabling clearer interpretation of phenotypic outcomes.

Synthetic Chemistry: A High-Value Building Block for Advanced Spirocyclic Intermediates

8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol is an essential building block for synthesizing more complex spirocyclic compounds. Its established synthetic routes provide a reliable entry point for creating a diverse library of derivatives. Researchers can leverage the existing 4-methoxyphenyl group and tertiary alcohol for further functionalization, exploring new chemical space relevant to pharmaceutical and agrochemical development.

Pharmaceutical Development: A Reference Standard for Analytical Method Development

Given its distinct and well-characterized physicochemical profile, including a defined melting point of 122 °C and molecular weight , this compound is highly suitable for use as a reference standard in analytical chemistry. It can be employed in the development and validation of HPLC, LC-MS, or NMR methods for the quality control of related compounds or for monitoring reactions during the synthesis of more complex drug candidates containing this spirocyclic motif.

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